molecular formula C5H9NOS B12704333 2-Pyrrolidinecarbothioic acid, (2S)- CAS No. 64369-68-2

2-Pyrrolidinecarbothioic acid, (2S)-

Cat. No.: B12704333
CAS No.: 64369-68-2
M. Wt: 131.20 g/mol
InChI Key: AFMIFWUUCHCHNN-BYPYZUCNSA-N
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Description

2-Pyrrolidinecarbothioic acid, (2S)- is a chiral compound with the molecular formula C5H9NOS and a molecular weight of 131.196 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The reaction conditions may vary depending on the specific precursor and desired stereochemistry.

Industrial Production Methods

Industrial production of 2-Pyrrolidinecarbothioic acid, (2S)- often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbothioic acid, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Pyrrolidinecarbothioic acid, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbothioic acid, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinecarbothioic acid, (2S)- is unique due to the presence of both the carboxylic acid and thio functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

64369-68-2

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

(2S)-pyrrolidine-2-carbothioic S-acid

InChI

InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

AFMIFWUUCHCHNN-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)S

Canonical SMILES

C1CC(NC1)C(=O)S

Origin of Product

United States

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